molecular formula C9H14ClNS B1389137 2-(Thiophen-2-yl)piperidine hydrochloride CAS No. 1187173-82-5

2-(Thiophen-2-yl)piperidine hydrochloride

Cat. No.: B1389137
CAS No.: 1187173-82-5
M. Wt: 203.73 g/mol
InChI Key: MYPBHGZVQUQNPU-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNS and a molecular weight of 203.74 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and thiophene, a five-membered ring containing one sulfur atom

Future Directions

Thiophene-based analogs, such as “2-(Thiophen-2-yl)piperidine hydrochloride”, continue to attract interest from scientists due to their potential as biologically active compounds . Future research will likely continue to explore the synthesis of these compounds and their potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)piperidine hydrochloride typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where thiophene is substituted with piperidine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings .

Scientific Research Applications

2-(Thiophen-2-yl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can act as a pharmacophore, interacting with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene ring can modulate the electronic properties of the compound, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

  • 2-(Thiophen-3-yl)piperidine hydrochloride
  • 2-(Furan-2-yl)piperidine hydrochloride
  • 2-(Pyridin-2-yl)piperidine hydrochloride

Comparison: 2-(Thiophen-2-yl)piperidine hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

2-thiophen-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPBHGZVQUQNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187173-82-5
Record name 2-(thiophen-2-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)piperidine hydrochloride
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2-(Thiophen-2-yl)piperidine hydrochloride
Reactant of Route 4
2-(Thiophen-2-yl)piperidine hydrochloride
Reactant of Route 5
2-(Thiophen-2-yl)piperidine hydrochloride
Reactant of Route 6
2-(Thiophen-2-yl)piperidine hydrochloride

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